4-(Trifluoromethyl)-1-indanol
Overview
Description
4-(Trifluoromethyl)-1-indanol is an organic compound that features a trifluoromethyl group attached to an indanol structure The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecules it is attached to
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with a variety of N-arylsydnone derivatives under mild conditions . This method provides moderate to excellent yields with excellent regioselectivity.
Industrial Production Methods: Industrial production of 4-(Trifluoromethyl)-1-indanol may involve large-scale synthesis using similar copper-catalyzed reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-1-indanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the indanol structure can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted indanol derivatives.
Scientific Research Applications
4-(Trifluoromethyl)-1-indanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1-indanol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The hydroxyl group in the indanol structure can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Trifluoromethane: A simple trifluoromethyl compound with different properties.
1,1,1-Trifluoroethane: Another trifluoromethyl compound used in different applications.
Hexafluoroacetone: A compound with similar trifluoromethyl functionality but different reactivity.
Uniqueness: 4-(Trifluoromethyl)-1-indanol is unique due to its combination of the trifluoromethyl group and the indanol structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science.
Biological Activity
4-(Trifluoromethyl)-1-indanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the indanol structure allows for interactions with various biological targets. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H8F3O
- Molecular Weight : 208.17 g/mol
- Structure : The compound consists of an indanol moiety with a trifluoromethyl group at the para position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating its interaction with proteins involved in various biological processes.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. Specifically, it has been investigated for its potential to inhibit key enzymes involved in metabolic pathways:
- Cholinesterases : Inhibition of acetylcholinesterase (AChE) has been noted, with certain derivatives demonstrating IC50 values in the nanomolar range, indicating strong inhibitory activity .
- Fatty Acid Amide Hydrolase (FAAH) : Studies suggest that compounds related to this compound can inhibit FAAH, which is crucial in the metabolism of endocannabinoids .
Receptor Binding
This compound has been evaluated for its binding affinity to cannabinoid receptors (CB1 and CB2). Some derivatives have shown sub-micromolar affinity for these receptors, indicating potential applications in treating conditions like pain and inflammation .
Study on Anticancer Activity
In a study examining the anticancer properties of indanol derivatives, this compound was included in a series of compounds tested against various cancer cell lines. The results demonstrated that this compound exhibited notable cytotoxicity, particularly against breast cancer cells, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound. The study reported that this compound significantly reduced inflammation markers in animal models, supporting its role as a therapeutic candidate for inflammatory diseases .
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with this compound compared to similar compounds:
Compound | Enzyme Inhibition | Receptor Binding | Anticancer Activity | Anti-inflammatory Effects |
---|---|---|---|---|
This compound | Yes | Yes | Yes | Yes |
5-Chloro-1-(trifluoromethyl)-1-indanol | Moderate | No | Moderate | Yes |
Indan-1-one | No | Yes | High | Moderate |
Properties
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14/h1-3,9,14H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRONQVMJMJUKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.